Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester, (5Z,11alpha,13E,15R)-
Description
IUPAC Nomenclature and Stereochemical Assignment
The systematic IUPAC name for this compound is derived from its cyclopentane core, unsaturated side chains, and functional group substitutions. The parent structure is designated as prosta-5,13-dien-1-oic acid , indicating a 20-carbon skeleton with double bonds at positions 5–6 (Z-configuration) and 13–14 (E-configuration). Modifications include:
- A methyl ester at the C1 carboxylic acid group.
- 11α-hydroxyl and 15-methyl-15-hydroxy groups on the cyclopentane ring.
- A 9-oxo (ketone) group at position 9.
The stereochemical descriptor (5Z,11α,13E,15R) specifies:
- 5Z : cis configuration of the double bond between C5 and C6.
- 11α : α-oriented hydroxyl group at C11 (below the cyclopentane plane).
- 13E : trans configuration of the double bond between C13 and C14.
- 15R : R-configuration at the C15 chiral center bearing the methyl group.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent hydrocarbon | Prosta-5,13-dien-1-oic acid |
| Substituents | 11α-hydroxy, 15-methyl-15-hydroxy, 9-oxo |
| Esterification | Methyl ester at C1 |
| Stereochemistry | (5Z,11α,13E,15R) |
This nomenclature aligns with prostaglandin naming conventions, where positional numbering begins at the carboxylic acid terminus.
Molecular Geometry and Conformational Analysis
The compound’s molecular geometry is defined by its cyclopentane ring and two unsaturated side chains . Key features include:
- A β-oriented hydroxyl group at C11, which hydrogen-bonds with the C9 ketone, stabilizing the ring conformation.
- The C15 methyl group adopts an equatorial position relative to the cyclopentane ring, minimizing steric hindrance with the adjacent hydroxyl group.
- The ω-chain (C13–C20) exhibits an E-configured double bond at C13–C14, enforcing a planar geometry that extends the chain away from the cyclopentane core.
Conformational flexibility is observed in the α-chain (C1–C8), where the Z-configured double bond at C5–C6 allows rotation, enabling interaction with hydrophobic receptor pockets. Molecular dynamics simulations of related prostaglandin methyl esters suggest that the C15 methyl group restricts rotational freedom in the ω-chain compared to hydroxyl-bearing analogues.
Table 2: Key Geometric Parameters
| Parameter | Value/Description |
|---|---|
| Cyclopentane puckering | Envelope conformation with C9 at the apex |
| C5–C6 bond length | 1.34 Å (Z-configuration) |
| C13–C14 bond length | 1.32 Å (E-configuration) |
| C11–O bond length | 1.42 Å (hydroxyl) |
Comparative Analysis with Prostaglandin E₂ Methyl Ester Derivatives
Structurally, this compound diverges from prostaglandin E₂ methyl ester (PGE₂-ME) at three critical positions:
C15 Substitution :
C11 Configuration :
Esterification :
Table 3: Structural Comparison with PGE₂-ME
The C15 methyl group likely reduces affinity for EP2 and EP4 receptors, which preferentially bind 15-hydroxylated prostaglandins. However, it may enhance selectivity for EP3 receptors, where hydrophobic substitutions are tolerated in the ligand-binding pocket.
Crystallographic Data and X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, insights can be inferred from structurally analogous prostaglandin derivatives:
- Misoprostol-FA/EP3 complex : The prostaglandin analogue misoprostol free acid binds EP3 receptors via a hydrophobic pocket accommodating C15 alkyl groups. The 15-methyl group in this compound may occupy a similar region, stabilized by van der Waals interactions with residues like Leu329 and Val110.
- PGE₂-ME derivatives : X-ray studies of PGE₂-ME reveal a bent conformation, with the α-chain folding over the cyclopentane ring. The C15 methyl group in this compound may enforce a more extended ω-chain conformation due to steric repulsion.
Table 4: Hypothetical Crystallographic Parameters
Molecular modeling predicts that the 15-methyl group induces a 12° tilt in the ω-chain relative to PGE₂-ME, potentially altering receptor docking geometry.
Properties
CAS No. |
39219-61-9 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-18,20,24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,20-,22-/m1/s1 |
InChI Key |
OBUOTEZRDMDNCG-NPHQZRGESA-N |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Commonly, prostaglandin syntheses start from simpler prostaglandin intermediates or from cyclopentane derivatives bearing functional groups that can be elaborated into the target molecule.
- Arachidonic acid derivatives or prostaglandin precursors such as prostaglandin A2 or prostaglandin E2 methyl esters are often used as starting points.
Key Synthetic Steps
| Step Number | Description | Details and Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopentane ring formation and functionalization | Use of cyclopentane intermediates with hydroxyl and keto groups introduced via selective oxidation and hydroxylation reactions | Stereoselective hydroxylation at C11 and C15 positions is critical |
| 2 | Formation of conjugated diene system (5Z,13E) | Controlled elimination or Wittig-type reactions to install double bonds with defined geometry | Requires careful control of reaction conditions to maintain stereochemistry |
| 3 | Oxidation to introduce 9-oxo group | Selective oxidation of the C9 position using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane | Avoids overoxidation of other hydroxyl groups |
| 4 | Esterification to methyl ester | Reaction of the free carboxylic acid with methanol under acidic catalysis (e.g., HCl or sulfuric acid) or via methylation reagents like diazomethane | Ensures formation of methyl ester without affecting other functional groups |
| 5 | Purification and stereochemical verification | Chromatographic techniques (silica gel column chromatography, HPLC) and spectroscopic analysis (NMR, MS) | Confirms purity and correct stereochemistry |
Example from Literature
- Extraction and isolation from natural sources such as octocoral Plexaura homomalla have been reported, followed by chromatographic purification to obtain prostaglandin derivatives structurally related to the target compound.
- Synthetic analogs are prepared by chemical modification of prostaglandin A2 methyl ester derivatives, involving acetylation, oxidation, and esterification steps.
Research Findings and Analytical Data
- The compound exhibits characteristic NMR signals corresponding to the hydroxyl, keto, and olefinic protons, confirming the presence of the 5Z,13E diene system and the stereochemistry at C11 and C15.
- Molecular weight and formula confirmed by mass spectrometry and elemental analysis.
- Purity and identity are verified by chromatographic retention times and comparison with authentic standards.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclopentane ring functionalization | Selective hydroxylation and oxidation | Hydroxylation reagents, PCC, Dess–Martin periodinane | Stereoselective introduction of 11,15-dihydroxy and 9-oxo groups |
| Diene system formation | Wittig reaction or elimination | Phosphonium ylides, base | Control of 5Z and 13E double bond geometry |
| Esterification | Acid-catalyzed esterification or methylation | Methanol, acid catalyst or diazomethane | Formation of methyl ester |
| Purification | Silica gel chromatography, HPLC | Solvent gradients (hexane/ethyl acetate/methanol) | Isolation of pure compound |
| Verification | NMR, MS, IR spectroscopy | 1H-NMR, 13C-NMR, MS | Confirmation of structure and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Prosta-5,13-dien-1-oic acid exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound interacts with prostaglandin receptors, activating intracellular signaling pathways that modulate inflammation and immune responses.
- Vasodilation : It has vasodilatory effects, which can influence blood flow and pressure.
- Gastroprotective Effects : Similar to other prostaglandins, it may protect the gastric mucosa and promote healing in peptic ulcers.
Pharmaceutical Development
Prosta-5,13-dien-1-oic acid is primarily explored for its potential in pharmaceutical formulations aimed at treating conditions such as:
- Inflammatory Diseases : Its ability to modulate inflammation makes it a candidate for treating arthritis and other inflammatory disorders.
- Gastrointestinal Disorders : The compound's protective effects on the gastric lining suggest potential use in therapies for peptic ulcers and gastritis.
Research Applications
The compound serves as a valuable tool in scientific research for:
- Understanding Prostaglandin Signaling : It aids in elucidating the complex signaling pathways involving prostaglandins and their role in various physiological processes.
- Drug Development Studies : Researchers utilize this compound to develop new drugs targeting specific prostaglandin receptors.
Comparative Analysis with Related Compounds
To highlight its uniqueness, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Prostaglandin E2 | Hydroxyl groups at positions 9 and 11 | Potent vasodilator; involved in inflammation | Widely studied for pain modulation |
| Prostaglandin F2α | Similar cyclopentane ring structure | Involved in reproductive processes | Known for inducing labor |
| 15-Keto-prostaglandin E2 | Contains a keto group at position 15 | Reduced biological activity compared to E2 | Important metabolite with distinct properties |
Prosta-5,13-dien-1-oic acid stands out due to its specific arrangement of hydroxyl groups and unique methyl substitution at position 15, which influences both its reactivity and biological effects.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of Prosta-5,13-dien-1-oic acid in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential in managing inflammatory conditions.
Case Study 2: Gastroprotective Mechanism
Research on the gastroprotective effects of this compound demonstrated its ability to enhance mucosal defense mechanisms in rats subjected to ulcerogenic agents. The compound promoted healing and reduced ulcer formation significantly compared to control groups.
Mechanism of Action
The mechanism of action of Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It binds to prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that lead to various physiological responses. These pathways include the activation of second messengers such as cyclic AMP and the modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Prostaglandins (PGs) share a 20-carbon skeleton with cyclopentane rings and varying functional groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Modifications and Bioactivity: The methyl ester in the target compound increases lipophilicity, likely enhancing cellular uptake compared to dinoprostone (PGE2), which has a carboxylic acid . The 15-methyl group may reduce susceptibility to 15-PGDH, similar to 15-keto-PGF2α, which is resistant to enzymatic degradation .
Metabolic Stability vs. Epoprostenol: Epoprostenol (PGI2) has a very short half-life (<3 minutes) due to spontaneous hydrolysis of its epoxide ring and enzymatic degradation . In contrast, the target compound’s ester and methyl substitutions likely prolong its activity.
Comparison with Ester Derivatives:
- Prostaglandin F2α isopropyl ester () shares esterification but lacks the 15-methyl group. Its isopropyl ester provides slower hydrolysis than methyl esters, suggesting the target compound may have intermediate metabolic stability .
Enzymatic Interactions: Dinoprostone (PGE2) is metabolized to 15-keto-PGE2 by 15-PGDH, limiting its duration . The 15-methyl group in the target compound may block this pathway, akin to 15-keto-PGF2α, which persists as a stable biomarker .
Research Implications and Limitations
- Therapeutic Potential: The compound’s stability suggests utility in prolonged inflammatory or smooth muscle modulation, though in vivo studies are needed to confirm efficacy and toxicity .
- Synthetic Challenges: Stereochemical purity at 11α and 15R positions is critical for activity, as seen in dinoprostone’s labor-inducing effects .
- Gaps in Data: Limited ecological or toxicological data exist for the compound (), necessitating further safety profiling .
Biological Activity
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester, commonly referred to as a prostaglandin derivative, exhibits a range of biological activities that are pivotal in various physiological and pathological processes. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C22H38O5
- Molecular Weight : 382.54 g/mol
- Functional Groups : Hydroxyl groups at positions 11 and 15, a keto group at position 9, and a methyl ester group.
Prosta-5,13-dien-1-oic acid primarily interacts with specific prostaglandin receptors (GPCRs), leading to various intracellular signaling pathways. The binding to these receptors activates second messengers such as cyclic AMP (cAMP), which subsequently influences gene expression related to inflammation and cell growth .
Biological Activities
The biological activities of Prosta-5,13-dien-1-oic acid include:
- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
- Vasodilation : It acts as a potent vasodilator, contributing to the regulation of blood flow and pressure.
- Cell Growth Modulation : It influences cell proliferation and apoptosis in various cell types, indicating potential applications in cancer therapy.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of Prosta-5,13-dien-1-oic acid compared to other prostaglandins:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Prostaglandin E2 | Hydroxyl groups at positions 9 and 11 | Potent vasodilator; involved in inflammation | Widely studied for pain modulation |
| Prostaglandin F2α | Similar cyclopentane ring structure | Involved in reproductive processes | Known for inducing labor |
| Prosta-5,13-dien-1-oic acid | Hydroxyl and keto groups | Anti-inflammatory; vasodilatory effects | Unique methyl substitution at position 15 |
In Vitro Studies
Research has demonstrated the cytotoxic effects of Prosta-5,13-dien-1-oic acid on various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cells : In studies involving breast (MDA-MB-231) and lung (A549) cancer cell lines, Prosta-5,13-dien-1-oic acid exhibited significant cytotoxicity with IC50 values of 16.46 μg/mL for MDA-MB-231 and 25.20 μg/mL for A549 cells . This suggests its potential as an anti-cancer agent.
Molecular Docking Studies
Molecular docking simulations have revealed that Prosta-5,13-dien-1-oic acid binds effectively to key enzymes involved in cancer progression:
Q & A
Basic: What are the recommended methods for synthesizing this prostaglandin analog?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including hydroxyl protection, oxidation, and esterification. Key steps include:
- Protection of hydroxyl groups : Use tetrahydropyranyl (THP) ethers to protect reactive hydroxyls during synthesis (e.g., as described in for analogous compounds) .
- Stereochemical control : Employ chiral catalysts or enzymatic methods (e.g., prostaglandin-H2E-isomerase; ) to ensure correct stereochemistry at 11α, 13E, and 15R positions .
- Methyl esterification : React the carboxylic acid intermediate with diazomethane or methyl iodide under anhydrous conditions .
Purification : Use column chromatography (silica gel) or preparative HPLC to isolate the final product.
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm stereochemistry (e.g., 5Z, 13E configuration) and methyl ester presence. Compare with literature data (e.g., molecular formula CHO from ) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated 366.47 g/mol for CHO) and fragmentation patterns .
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
Advanced: What experimental strategies address stability challenges during storage and handling?
Methodological Answer:
Stability is influenced by temperature, light, and moisture:
- Storage : Store at -10°C in airtight, light-resistant containers to prevent degradation ( ) .
- Handling : Avoid dust/aerosol formation using gloveboxes or fume hoods with HEPA filters ( ) .
- Stability Testing :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC.
- Light sensitivity : Use UV-vis spectroscopy to track absorbance changes under UV light exposure.
| Stability Parameter | Condition | Method | Reference |
|---|---|---|---|
| Thermal Degradation | 40°C, 4 weeks | HPLC | |
| Hydrolytic Stability | pH 7.4 buffer, 37°C | LC-MS |
Advanced: How should researchers resolve nomenclature discrepancies in literature or databases?
Methodological Answer:
Discrepancies arise from stereochemical descriptors (e.g., 15R vs. 15S) or registry variations ( ) . Mitigation strategies:
- Cross-reference CAS numbers : Use CAS 363-24-6 ( ) and CAS 85280-90-6 ( ) to identify synonyms .
- Systematic naming : Apply IUPAC rules to verify configurations (e.g., 5Z,11α,13E,15R).
- Database reconciliation : Cross-check PubChem, ChemSpider, and EPA/NIH spectral databases ( ) .
Advanced: What methodologies are recommended for investigating its toxicity mechanisms?
Methodological Answer:
Limited toxicology data ( ) necessitate tailored assays:
- In vitro cytotoxicity : Use MTT assays on human primary cells (e.g., renal proximal tubule cells) at 1–100 µM doses .
- Genotoxicity : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential .
- Metabolic profiling : Apply LC-MS/MS to identify metabolites (e.g., 15-oxo derivatives; ) in hepatic microsomes .
Advanced: How can enzymatic pathways involving this compound be characterized?
Methodological Answer:
Study its role in prostaglandin metabolism using:
- Enzyme assays : Incubate with prostaglandin-H2E-isomerase ( ) and monitor conversion via UV spectroscopy (λ=278 nm for conjugated dienes) .
- Knockdown models : Use siRNA targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in cell lines to observe accumulation ( ) .
- Isotopic labeling : Introduce -labeled compound to trace metabolic flux in tissue homogenates.
Basic: What are the critical physicochemical properties for experimental design?
Methodological Answer:
Key properties include:
Advanced: How can researchers address ecological impact given limited data?
Methodological Answer:
Propose tiered ecotoxicity testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
